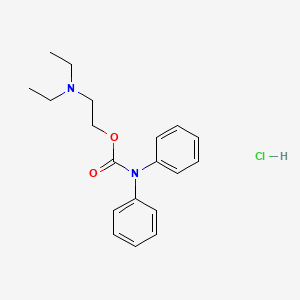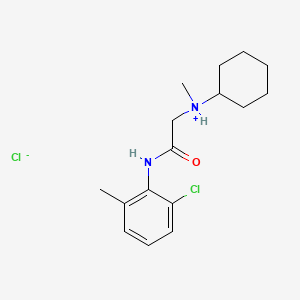![molecular formula C18H16N2O2 B13763487 3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one CAS No. 65020-18-0](/img/structure/B13763487.png)
3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-ISOINDOL-1-ONE,2,3-DIHYDRO-3-HYDROXY-2-[2-(1H-INDOL-3-YL)ETHYL]- is a complex organic compound that features both isoindole and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1H-ISOINDOL-1-ONE,2,3-DIHYDRO-3-HYDROXY-2-[2-(1H-INDOL-3-YL)ETHYL]- typically involves multiple steps, including the formation of the isoindole and indole rings followed by their coupling. One common synthetic route involves the use of formaldehyde and N-arylpiperazines in tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like THF, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1H-ISOINDOL-1-ONE,2,3-DIHYDRO-3-HYDROXY-2-[2-(1H-INDOL-3-YL)ETHYL]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-ISOINDOL-1-ONE,2,3-DIHYDRO-3-HYDROXY-2-[2-(1H-INDOL-3-YL)ETHYL]- include other indole and isoindole derivatives. These compounds share similar structural features but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties . Some examples include:
- 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-3-phenyl-
- N-arylsulfonyl-3-acetylindole derivatives
Propriétés
Numéro CAS |
65020-18-0 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
3-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C18H16N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h1-8,11,17,19,21H,9-10H2 |
Clé InChI |
USFRXAVJLPNYEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(N(C2=O)CCC3=CNC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
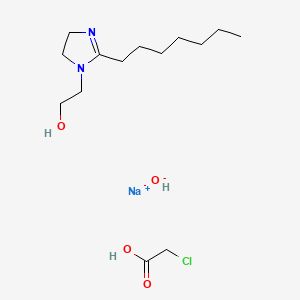

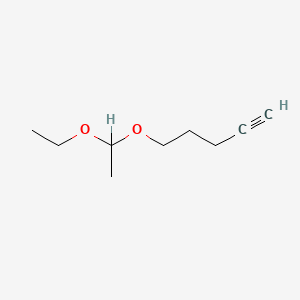
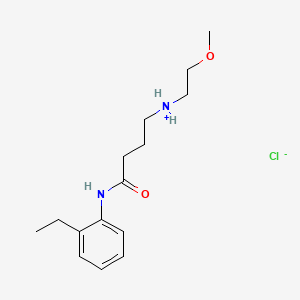
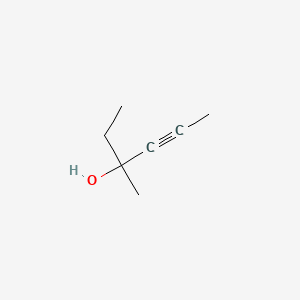
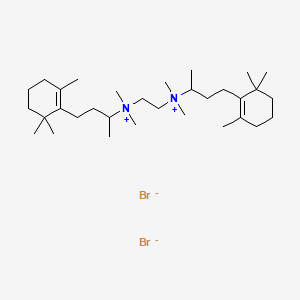

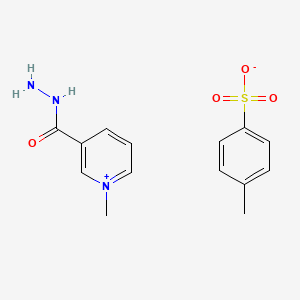
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
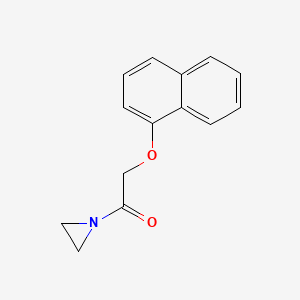
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
